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Compound of Interest

Compound Name: BDP FL-PEG4-TCO

CAS No.: 2183473-16-5

Cat. No.: B605995

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDP FL-PEG4-TCO is a highly efficient fluorescent probe designed for the specific labeling of

biomolecules in complex biological systems, making it an invaluable tool for flow cytometry.[1]

[2] This molecule consists of three key components: a bright and photostable BODIPY™ FL

(BDP FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a reactive

trans-cyclooctene (TCO) moiety.[2][3][4] The TCO group enables a highly specific and rapid

bioorthogonal reaction with tetrazine-modified molecules through an inverse-electron-demand

Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". This reaction proceeds efficiently

under physiological conditions without the need for a catalyst, ensuring high specificity and

minimal perturbation to biological systems.

The BODIPY™ FL fluorophore offers significant advantages for flow cytometry, including a

sharp emission spectrum, high quantum yield, and resistance to photobleaching, leading to

bright and stable signals. The PEG4 spacer enhances the water solubility of the probe and

provides a flexible linker, which minimizes steric hindrance during the labeling reaction. These
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features make BDP FL-PEG4-TCO an excellent choice for a wide range of flow cytometry

applications, from immunophenotyping to tracking antibody-drug conjugate (ADC)

internalization.

Physicochemical and Spectral Properties
A comprehensive understanding of the probe's properties is essential for designing and

executing successful flow cytometry experiments.

Property Value Reference(s)

Molecular Formula C₃₃H₄₉BF₂N₄O₇

Molecular Weight 662.6 g/mol

Excitation Maximum (λex) 503 nm

Emission Maximum (λem) 509 nm

Molar Extinction Coefficient (ε) 80,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield

(Φ)
0.9

Solubility
Soluble in DMSO, DMF, DCM;

low solubility in water

Storage
Store at -20°C, protected from

light

Signaling Pathway: Bioorthogonal Labeling
Chemistry
The core of the BDP FL-PEG4-TCO application is the bioorthogonal reaction between the TCO

group and a tetrazine-modified target. This highly efficient and specific inverse-electron-

demand Diels-Alder (IEDDA) cycloaddition forms a stable covalent bond, enabling the

fluorescent labeling of the target molecule.
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Mechanism of TCO-Tetrazine Click Chemistry.

Experimental Protocols
Protocol 1: Cell Surface Staining for Flow Cytometry
This protocol describes the labeling of cell surface antigens using a tetrazine-modified primary

antibody followed by detection with BDP FL-PEG4-TCO.

Materials:

Cells of interest

Tetrazine-modified primary antibody

BDP FL-PEG4-TCO

Anhydrous DMSO

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

Viability dye (e.g., Propidium Iodide, DAPI)

Flow cytometer with appropriate laser and filters (e.g., 488 nm laser for excitation and a

530/30 nm bandpass filter for emission)

Procedure:
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Cell Preparation:

Harvest cells and wash them once with cold PBS.

Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶

cells/mL.

Primary Antibody Incubation:

Add the tetrazine-modified primary antibody to the cell suspension at the manufacturer's

recommended concentration.

Incubate for 30 minutes at 4°C, protected from light.

Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound

antibody.

BDP FL-PEG4-TCO Staining:

Prepare a 1-10 mM stock solution of BDP FL-PEG4-TCO in anhydrous DMSO.

Dilute the BDP FL-PEG4-TCO stock solution in Flow Cytometry Staining Buffer to the

desired final concentration (typically 1-10 µM). The optimal concentration should be

determined empirically.

Resuspend the cell pellet in the BDP FL-PEG4-TCO staining solution.

Incubate for 30-60 minutes at room temperature, protected from light.

Wash the cells twice with cold Flow Cytometry Staining Buffer.

Viability Staining (Optional):

Resuspend the cells in Flow Cytometry Staining Buffer.

Add a viability dye according to the manufacturer's instructions to distinguish live from

dead cells.
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Flow Cytometry Analysis:

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

Analyze the cells on a flow cytometer.

Experimental Workflow:

Prepare Cell Suspension
(1x10^6 cells/mL)

Incubate with Tetrazine-Ab
(30 min, 4°C)

Wash Cells (2x)

Incubate with BDP FL-PEG4-TCO
(30-60 min, RT)

Wash Cells (2x)

Viability Staining (Optional)

Analyze on Flow Cytometer

Click to download full resolution via product page
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Step-by-step experimental workflow.

Protocol 2: Quantification of Labeling Efficiency and
Signal-to-Noise Ratio
This protocol provides a framework for quantitatively assessing the performance of the BDP
FL-PEG4-TCO labeling.

Procedure:

Cell Preparation and Labeling:

Prepare three sets of cells:

Unlabeled control cells.

Cells labeled only with the tetrazine-modified antibody (negative control for BDP FL-
PEG4-TCO staining).

Cells labeled with both the tetrazine-modified antibody and BDP FL-PEG4-TCO
(experimental group).

Follow the staining procedure as described in Protocol 1.

Flow Cytometry Analysis:

Acquire data for all three samples on the flow cytometer.

Gate on the live, single-cell population using forward and side scatter, and the viability

dye.

Data Analysis:

Labeling Efficiency:

On the histogram of the experimental group, set a gate based on the fluorescence of

the negative control (antibody only) to identify the BDP FL-positive population.
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The percentage of cells within this gate represents the labeling efficiency.

Signal-to-Noise Ratio (SNR):

Determine the Median Fluorescence Intensity (MFI) of the BDP FL-positive population in

the experimental group (Signal).

Determine the MFI of the unlabeled control cells (Noise).

Calculate the SNR using the formula: SNR = MFI (Signal) / MFI (Noise).

Expected Quantitative Data:

Parameter Typical Value Range Notes

Labeling Efficiency > 90%

Highly dependent on target

antigen expression and

antibody affinity.

Signal-to-Noise Ratio > 100

Varies with cell type, antigen

density, and instrument

settings.

Optimal BDP FL-PEG4-TCO

Concentration
1 - 10 µM

Should be titrated for each cell

type and antibody combination

to maximize signal and

minimize background.

Optimal Antibody

Concentration

Manufacturer's

recommendation

Titration is recommended for

optimal performance.

Troubleshooting
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Issue Possible Cause(s) Suggested Solution(s)

Low Signal Intensity

- Low target antigen

expression.- Suboptimal

antibody or probe

concentration.- Inefficient click

reaction.

- Use a cell line with higher

antigen expression.- Titrate

antibody and BDP FL-PEG4-

TCO concentrations.- Ensure

appropriate incubation times

and temperatures.

High Background Signal

- Non-specific binding of

antibody or probe.- Insufficient

washing.- High probe

concentration.

- Increase the number of wash

steps.- Include a blocking step

with serum.- Titrate down the

BDP FL-PEG4-TCO

concentration.

Cell Clumping
- High cell density.- Presence

of dead cells and DNA.

- Reduce cell concentration.-

Add DNase to the buffer.

Poor Viability
- Toxicity of the probe or

antibody.- Harsh cell handling.

- Reduce incubation times.-

Handle cells gently and keep

them on ice when possible.

Multicolor Flow Cytometry Considerations
BDP FL has a narrow emission spectrum, which is advantageous for multicolor flow cytometry

as it minimizes spectral overlap with other fluorophores. However, when designing a multicolor

panel that includes BDP FL, it is crucial to:

Select appropriate fluorophores: Choose fluorophores with minimal spectral overlap with

BDP FL.

Use compensation controls: Always include single-stained controls for each fluorophore in

the panel to accurately set compensation and correct for any spectral spillover.

Titrate all reagents: The optimal concentration for each antibody and fluorescent probe

should be determined to maximize the signal-to-noise ratio.

Conclusion
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BDP FL-PEG4-TCO is a robust and versatile fluorescent probe for flow cytometry, enabling

specific and bright labeling of cellular targets through a bioorthogonal click reaction. Its

excellent photophysical properties and straightforward labeling protocol make it a superior

choice for a wide range of applications in basic research and drug development. By following

the detailed protocols and optimization strategies outlined in these application notes,

researchers can achieve high-quality, reproducible results in their flow cytometry experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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